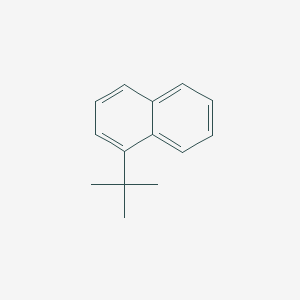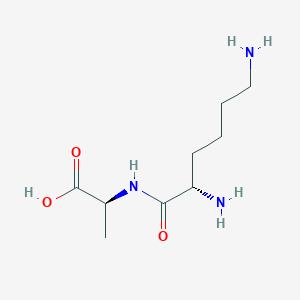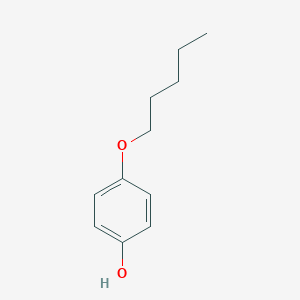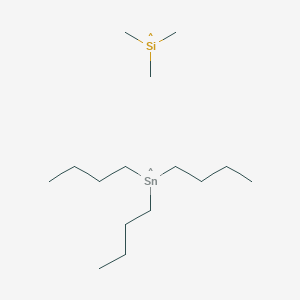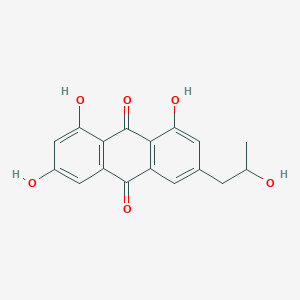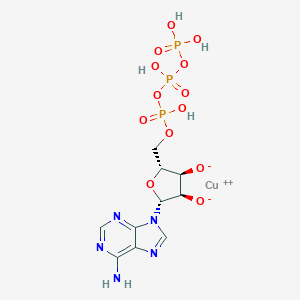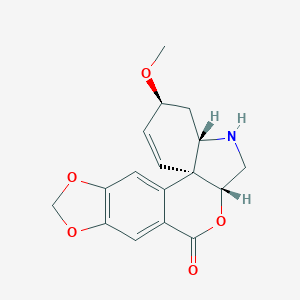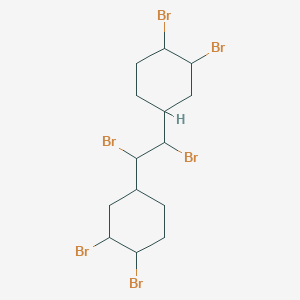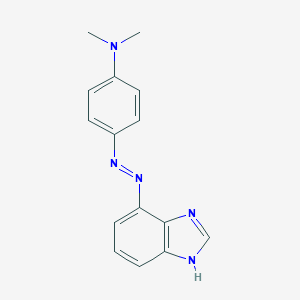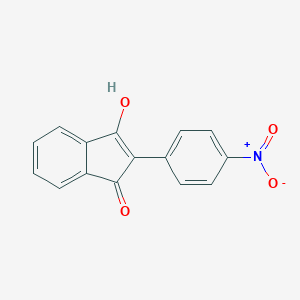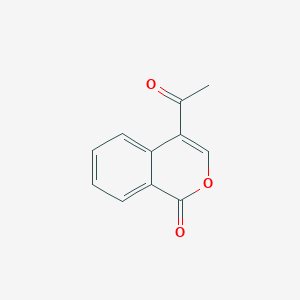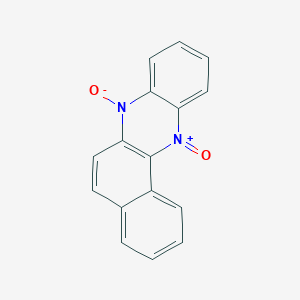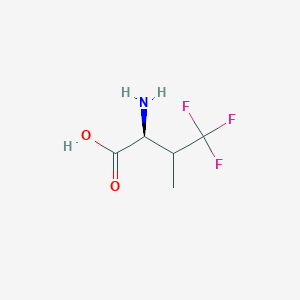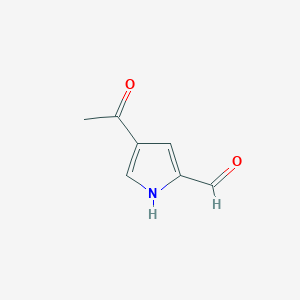
4-乙酰基-1H-吡咯-2-甲醛
描述
4-Acetyl-1H-pyrrole-2-carbaldehyde is a chemical compound characterized by a five-membered heterocyclic ring structure containing nitrogen. The compound has the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol . It is part of the pyrrole family, which is known for its significant role in various chemical and biological processes.
科学研究应用
4-Acetyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
4-Acetyl-1H-pyrrole-2-carbaldehyde can be synthesized via a one-pot Vilsmeier-Haack reaction followed by a Friedel-Crafts reaction . The Vilsmeier-Haack reaction involves the formation of a formylating agent from dimethylformamide and phosphorus oxychloride, which then reacts with the pyrrole ring to introduce the formyl group. The subsequent Friedel-Crafts reaction introduces the acetyl group at the 4-position of the pyrrole ring.
Industrial Production Methods
While specific industrial production methods for 4-acetyl-1H-pyrrole-2-carbaldehyde are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-Acetyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Acetyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Acetyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-acetyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl group can also participate in acetylation reactions, modifying the activity of biomolecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Pyrrole-2-carboxaldehyde: Similar structure but lacks the acetyl group at the 4-position.
4-Acetylpyridine: Contains an acetyl group at the 4-position but has a pyridine ring instead of a pyrrole ring.
2-Acetylpyrrole: Contains an acetyl group at the 2-position instead of the 4-position.
Uniqueness
4-Acetyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an acetyl group at the 4-position and an aldehyde group at the 2-position on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
属性
IUPAC Name |
4-acetyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVCNLYEPORLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290322 | |
| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16168-92-6 | |
| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16168-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-Acetyl-1H-pyrrole-2-carbaldehyde and how was it synthesized?
A1: 4-Acetyl-1H-pyrrole-2-carbaldehyde is an organic compound containing a pyrrole ring structure with acetyl and carbaldehyde substituents. It was synthesized using a two-step reaction: a Vilsmeier-Haack reaction followed by a Friedel-Crafts reaction [].
Q2: What are some of the key structural features of 4-Acetyl-1H-pyrrole-2-carbaldehyde revealed by its crystal structure?
A2: The crystal structure analysis of 4-Acetyl-1H-pyrrole-2-carbaldehyde reveals that the pyrrole ring is nearly coplanar with both the aldehyde and acetyl groups, forming dihedral angles of 4.50° and 2.06° respectively []. This suggests potential conjugation between these groups. Additionally, the molecules are arranged in chains along the b-axis due to N—H⋯O hydrogen bonds and weak C—H⋯O interactions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


